molecular formula C14H18O2 B8691787 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE

2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE

Cat. No. B8691787
M. Wt: 218.29 g/mol
InChI Key: KFTYDTJYPQAGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cccc(C(O)C2CCCCC2=O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[OH:1][CH:2]([c:3]1[cH:4][c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1)[CH:11]1[C:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH2:16]1>>[CH2:2]([c:3]1[cH:4][c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1)[CH:11]1[C:12](=[O:17])[CH2:13][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COc1cccc(C(O)C2CCCCC2=O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cccc(C(O)C2CCCCC2=O)c1

Outcomes

Product
Name
Type
product
Smiles
COc1cccc(CC2CCCCC2=O)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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